Methyl 3-(pyrimidin-5-yl)propanoate

Description

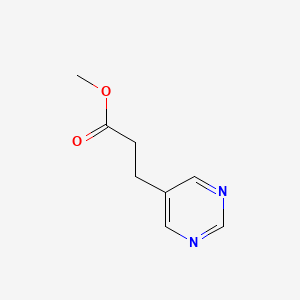

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-pyrimidin-5-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)3-2-7-4-9-6-10-5-7/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETPBWLTYJTNJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CN=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308308 | |

| Record name | Methyl 5-pyrimidinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224776-16-3 | |

| Record name | Methyl 5-pyrimidinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224776-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-pyrimidinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(pyrimidin-5-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(pyrimidin-5-yl)propanoate is a heterocyclic organic compound incorporating a pyrimidine ring, a structural motif of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its structure, properties, and potential applications. Due to the limited availability of direct experimental data for this specific molecule, this document combines reported information for closely related compounds with predicted data to offer a valuable resource for researchers. The guide includes a detailed synthesis protocol adapted from established methods for similar pyrimidine derivatives, tabulated physical and chemical properties, and an analysis of its potential spectroscopic characteristics. Furthermore, it touches upon the broader biological significance of pyrimidine-containing molecules in drug discovery and outlines a general workflow for its synthesis and characterization.

Chemical Structure and Properties

Methyl 3-(pyrimidin-5-yl)propanoate possesses a central pyrimidine ring substituted at the 5-position with a methyl propanoate group. The structural formula and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers and Computed Properties

| Identifier/Property | Value | Reference |

| IUPAC Name | methyl 3-(pyrimidin-5-yl)propanoate | [1] |

| Synonyms | Methyl 5-pyrimidinepropanoate, 5-Pyrimidinepropanoic acid methyl ester | [1] |

| CAS Number | 224776-16-3 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| InChIKey | IETPBWLTYJTNJG-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC(=O)CCC1=CN=CN=C1 | |

| XLogP3 | 0.3 | [1] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 166.074228 g/mol | [1] |

| Monoisotopic Mass | 166.074228 g/mol | [1] |

| Topological Polar Surface Area | 55.1 Ų | |

| Heavy Atom Count | 12 | |

| Complexity | 185 |

Table 2: Predicted Physical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | Experimental data is not readily available. |

| Boiling Point | Not available | Experimental data is not readily available. |

| Solubility | Soluble in polar organic solvents | Based on the structure (ester and pyrimidine functionalities). |

Synthesis and Experimental Protocols

While a specific synthesis protocol for Methyl 3-(pyrimidin-5-yl)propanoate is not extensively documented in publicly available literature, a straightforward and efficient method can be adapted from the synthesis of other 3-(pyrimidinyl)propanoates. The following protocol is based on the general principles of pyrimidine synthesis from β-dicarbonyl compounds or their equivalents and amidines.

Proposed Synthesis of Methyl 3-(pyrimidin-5-yl)propanoate

A plausible synthetic route involves the condensation of a suitable three-carbon building block with formamidine. One potential starting material is methyl 3-formylpropanoate, which can be reacted with formamidine to construct the pyrimidine ring.

Experimental Protocol:

-

Preparation of the reaction mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-formylpropanoate (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of reagents: To this solution, add formamidine acetate (1.2 equivalents) and a catalytic amount of a base, for example, sodium ethoxide or sodium methoxide (0.2 equivalents).

-

Reaction conditions: The reaction mixture is then heated to reflux and stirred for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Methyl 3-(pyrimidin-5-yl)propanoate.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks and Interpretation |

| ¹H NMR | δ ~9.1 ppm (s, 1H, pyrimidine H-2), δ ~8.7 ppm (s, 2H, pyrimidine H-4, H-6), δ 3.6 ppm (s, 3H, -OCH₃), δ 2.9 ppm (t, 2H, -CH₂-pyrimidine), δ 2.7 ppm (t, 2H, -CH₂-C=O). |

| ¹³C NMR | δ ~172 ppm (C=O), δ ~158 ppm (pyrimidine C-2), δ ~157 ppm (pyrimidine C-4, C-6), δ ~125 ppm (pyrimidine C-5), δ ~52 ppm (-OCH₃), δ ~30 ppm (-CH₂-C=O), δ ~25 ppm (-CH₂-pyrimidine). |

| IR (Infrared) | ~3050 cm⁻¹ (aromatic C-H stretch), ~2950 cm⁻¹ (aliphatic C-H stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1580, 1470 cm⁻¹ (C=N and C=C ring stretch). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 166. Key fragmentation peaks would likely correspond to the loss of the methoxy group (-OCH₃, m/z = 135) and the ester group (-COOCH₃, m/z = 107). |

Biological Activity and Drug Development Potential

The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its ability to mimic the structures of purines and pyrimidines found in nucleic acids.[2][3] Derivatives of pyrimidine are known to exhibit a broad spectrum of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4]

While there are no specific biological studies reported for Methyl 3-(pyrimidin-5-yl)propanoate, its structure suggests potential as a building block in drug discovery. The propanoate side chain offers a handle for further chemical modification, allowing for the synthesis of a library of derivatives to be screened for various biological targets. The pyrimidine core itself can interact with numerous enzymes and receptors, making this compound an interesting starting point for the development of novel therapeutics.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of Methyl 3-(pyrimidin-5-yl)propanoate.

Caption: A logical workflow for the synthesis and characterization of Methyl 3-(pyrimidin-5-yl)propanoate.

Conclusion

Methyl 3-(pyrimidin-5-yl)propanoate is a molecule with a simple yet versatile structure that holds potential for applications in chemical synthesis and drug discovery. While direct experimental data on this compound is limited, this guide provides a solid foundation for researchers by presenting a plausible synthesis strategy, predicted properties, and an overview of the potential significance of the pyrimidine core. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

An In-depth Technical Guide to Methyl 3-(pyrimidin-5-yl)propanoate (CAS 224776-16-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(pyrimidin-5-yl)propanoate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data specifically for this molecule, this guide also incorporates information on structurally related pyrimidine derivatives to provide a broader context for its potential applications and biological significance.

Chemical and Physical Properties

Methyl 3-(pyrimidin-5-yl)propanoate is a small molecule featuring a pyrimidine ring, a core structure in many biologically active compounds. The following table summarizes its key chemical and physical properties based on available data.[1]

| Property | Value | Source |

| CAS Number | 224776-16-3 | PubChem[1] |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[1] |

| Molecular Weight | 166.18 g/mol | PubChem[1] |

| IUPAC Name | methyl 3-(pyrimidin-5-yl)propanoate | PubChem |

| Canonical SMILES | COC(=O)CCC1=CN=CN=C1 | PubChem[1] |

| InChI Key | IETPBWLTYJTNJG-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Not specified (likely a solid or oil) | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

Synthesis and Experimental Protocols

A plausible synthesis could involve the Michael addition of a suitable nucleophile to a pyrimidine-substituted acrylate or a related reaction. A more general approach involves the cyclocondensation of a β-dicarbonyl compound with an amidine. For instance, the synthesis of various 3-(pyrimidinyl)propanoates has been achieved through the cyclocondensation of levulinic acid derivatives with different amidines.

Representative Experimental Protocol (Adapted from the synthesis of 3-(pyrimidinyl)propanoates):

This protocol is a representative example based on the synthesis of similar compounds and should be optimized for the specific synthesis of Methyl 3-(pyrimidin-5-yl)propanoate.

Objective: To synthesize Methyl 3-(pyrimidin-5-yl)propanoate.

Materials:

-

Appropriate starting materials (e.g., a suitable 3-carbon building block with a terminal ester and a pyrimidine precursor).

-

Solvent (e.g., ethanol, methanol).

-

Catalyst (if required, e.g., a base or an acid).

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle).

-

Purification supplies (e.g., silica gel for column chromatography, solvents for elution).

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting materials in the chosen solvent.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be extracted using a suitable solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is then purified, typically by silica gel column chromatography, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure Methyl 3-(pyrimidin-5-yl)propanoate.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Caption: Plausible synthetic workflow for Methyl 3-(pyrimidin-5-yl)propanoate.

Biological Activity and Potential Applications

Specific biological activity data for Methyl 3-(pyrimidin-5-yl)propanoate is not currently available in public databases. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates. The biological activities of pyrimidine derivatives are diverse and include:

-

Anticancer Agents: Many pyrimidine derivatives act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. For example, they are known to inhibit Epidermal Growth Factor Receptor (EGFR) and other kinases.

-

Antiviral and Antimicrobial Agents: Pyrimidine analogs are widely used as antiviral and antimicrobial drugs.

-

Enzyme Inhibitors: Pyrimidine-containing molecules have been shown to inhibit various enzymes, including HMG-CoA reductase (involved in cholesterol synthesis) and dihydrofolate reductase (a target for antibacterial and anticancer drugs).

Given the structural similarity to these active compounds, Methyl 3-(pyrimidin-5-yl)propanoate could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. It may also serve as a fragment for fragment-based drug discovery campaigns.

Signaling Pathway Involvement

Direct evidence of Methyl 3-(pyrimidin-5-yl)propanoate's involvement in specific signaling pathways is not documented. However, based on the known activities of other pyrimidine derivatives, it is plausible that compounds derived from this scaffold could modulate various cellular signaling pathways.

One such pathway is the Hedgehog (Hh) signaling pathway , which is crucial during embryonic development and can be aberrantly activated in several types of cancer. Small molecule inhibitors of the Hh pathway, some of which contain heterocyclic scaffolds similar to pyrimidine, have shown therapeutic promise.

Caption: Simplified Hedgehog signaling pathway, a potential target for pyrimidine derivatives.

Spectral Data

Publicly accessible, experimentally determined spectral data (NMR, IR, MS) for Methyl 3-(pyrimidin-5-yl)propanoate are limited. However, chemical vendors indicate that such data may be available upon request.

Expected ¹H NMR Spectral Features:

Based on the structure, the following proton signals would be expected:

-

A singlet for the methyl ester protons (-OCH₃).

-

Two triplets for the two methylene groups (-CH₂-CH₂-) of the propanoate chain, showing coupling to each other.

-

Signals in the aromatic region corresponding to the protons on the pyrimidine ring. The proton at position 2 would likely be a singlet, while the protons at positions 4 and 6 would appear as a singlet or two closely spaced signals.

Safety and Handling

A detailed Safety Data Sheet (SDS) should be consulted before handling this compound. As with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, such as a fume hood.

Conclusion

Methyl 3-(pyrimidin-5-yl)propanoate is a heterocyclic compound with potential as a building block in the synthesis of novel, biologically active molecules. While specific data on its biological activity and detailed experimental protocols are scarce in the public domain, the well-established importance of the pyrimidine scaffold in medicinal chemistry suggests that this compound and its derivatives are of significant interest for further investigation in drug discovery and development. Researchers are encouraged to perform their own evaluations to determine the specific properties and potential applications of this molecule.

References

"Methyl 3-(pyrimidin-5-yl)propanoate" molecular weight

An In-depth Technical Guide on Methyl 3-(pyrimidin-5-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of Methyl 3-(pyrimidin-5-yl)propanoate, with a focus on its molecular weight. Due to the specific nature of this compound, established experimental protocols and signaling pathways are not widely documented in publicly available literature. Therefore, this guide also presents a generalized experimental workflow for the characterization of novel chemical entities, which can be adapted for the study of Methyl 3-(pyrimidin-5-yl)propanoate.

Physicochemical Data

The fundamental characteristics of a molecule are critical for its application in research and development. The molecular formula and weight are primary identifiers.

Molecular Identity

-

IUPAC Name: methyl 3-(pyrimidin-5-yl)propanoate[1]

-

Molecular Formula: C₈H₁₀N₂O₂[1]

-

CAS Number: 224776-16-3[1]

Quantitative Data Summary

The molecular weight of Methyl 3-(pyrimidin-5-yl)propanoate has been calculated based on its molecular formula and the standard atomic weights of its constituent elements.

| Property | Value | Source |

| Molecular Weight | 166.18 g/mol | PubChem[1] |

| 166.179 g/mol | Spectrum Chemical[2] | |

| 166.1799927 g/mol | CymitQuimica[3] | |

| Monoisotopic Mass | 166.074227566 Da | PubChem[1] |

Molecular Weight Calculation

The molecular weight is derived from the sum of the atomic weights of each atom in the molecule. The standard atomic weights used are approximately:

The calculation for C₈H₁₀N₂O₂ is as follows: (8 x 12.011) + (10 x 1.008) + (2 x 14.007) + (2 x 15.999) = 166.18 g/mol

Experimental Protocols

General Protocol for Physicochemical Characterization

-

Synthesis and Purification:

-

Synthesize Methyl 3-(pyrimidin-5-yl)propanoate via a suitable organic reaction, such as the esterification of 3-(pyrimidin-5-yl)propanoic acid.

-

Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Monitor the purification process by thin-layer chromatography (TLC).

-

-

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a 5-10 mg sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure and assess purity.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass and confirm the molecular formula.

-

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method using a C18 column.

-

Use a mobile phase gradient of acetonitrile in water with 0.1% formic acid.

-

Determine the purity of the compound by integrating the peak area at an appropriate UV wavelength (e.g., 254 nm).

-

-

Workflow and Pathway Visualizations

As no specific signaling pathways involving Methyl 3-(pyrimidin-5-yl)propanoate have been documented, a generalized workflow for the initial characterization and screening of a novel chemical compound is provided below.

Caption: A generalized workflow for the synthesis, characterization, and initial screening of a novel chemical compound.

References

- 1. Methyl 3-(pyrimidin-5-yl)propanoate | C8H10N2O2 | CID 18470121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemcd.com [chemcd.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 9. #1 - Hydrogen - H [hobart.k12.in.us]

- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 12. google.com [google.com]

- 13. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 14. Nitrogen - Wikipedia [en.wikipedia.org]

- 15. princeton.edu [princeton.edu]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

- 17. quora.com [quora.com]

- 18. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 19. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

The Versatile Scaffold: An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Its prevalence in natural molecules like nucleic acids and vitamins underscores its significance in biological systems. This has spurred extensive research into synthetic pyrimidine derivatives, revealing a remarkable spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of pyrimidine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, primarily by interfering with the cellular processes essential for tumor growth and survival. Many of these compounds function as inhibitors of critical enzymes involved in cell cycle regulation and signal transduction.

A prominent mechanism of action is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[1][2] For instance, certain pyrimidine derivatives have been identified as potent dual inhibitors of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), crucial drivers in breast and other cancers.[3][4] The binding of these inhibitors to the ATP-binding site of the kinase domain effectively blocks downstream signaling pathways responsible for cell proliferation and survival.[5] Other derivatives exhibit their anticancer effects by inhibiting enzymes like dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis, thereby starving cancer cells of the necessary building blocks for DNA and RNA synthesis.[6]

The cytotoxic effects of these compounds are routinely evaluated using in vitro assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key parameter determined in these studies.

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine derivative (VIIa) | 57 different cell lines | 0.326 - 4.31 | [7] |

| Thiazolo[4,5-d]pyrimidine derivative (3b) | C32 (melanoma) | 24.4 | [8] |

| Thiazolo[4,5-d]pyrimidine derivative (3b) | A375 (melanoma) | Not specified | [8] |

| Pyrimidine-tethered chalcone (B-4) | MCF-7 (breast cancer) | 6.70 ± 1.02 | [9] |

| Pyrimidine-tethered chalcone (B-4) | A549 (lung cancer) | 20.49 ± 2.7 | [9] |

| 2,4-disubstituted-2-thiopyrimidine derivative | HepG2 (liver cancer) | Not specified | [10] |

| 2,4-disubstituted-2-thiopyrimidine derivative | UO-31 (renal cancer) | Not specified | [10] |

| Triazoloquinoxaline–chalcone derivative (7e) | MCF-7 (breast cancer) | 8.23 ± 0.25 | [9] |

| Xanthine/chalcone hybrid (11) | A549 (lung cancer) | 1.8 ± 0.7 | [9] |

| Xanthine/chalcone hybrid (11) | MCF-7 (breast cancer) | 1.3 ± 0.9 | [9] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacterial and fungal strains. Their mechanisms of action often involve the inhibition of essential microbial enzymes or interference with cell wall synthesis.

The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrimidine derivative (S7) | B. subtilis | 17.34 | [11] |

| Pyrimidine derivative (S7) | E. coli | 17.34 | [11] |

| Pyrimidine derivative (S1) | S. aureus | 16.26 | [11] |

| Chromeno[2,3-d]pyrimidine derivative | B. subtilis | 12.5 | [12] |

| Chromeno[2,3-d]pyrimidine derivative | E. coli | 12.5 | [12] |

| Chromeno[2,3-d]pyrimidine derivative | C. albicans | 25 | [12] |

| Dihydropyrimidine derivative | Gram-positive & Gram-negative bacteria | 14.72 | [12] |

| Dihydropyrimidine derivative | A. solani & F. oxysporum | 14.72 | [12] |

| Pyrazolo[3,4-d]pyrimidine derivative | S. aureus | 3.125 | [12] |

| 3-Amino-4-(4-chloro-phenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione (AY4) | Gram-negative bacteria | Not specified (active at 500 µg/mL) | [13] |

| Pyrimidine derivative (3a) | M. tuberculosis H37Rv | 6.25 | [14] |

| Pyrimidine derivative (3b) | M. tuberculosis H37Rv | 6.25 | [14] |

| Pyrimidine derivative (3d) | M. tuberculosis H37Rv | 6.25 | [14] |

| Pyrimidine derivative (3f) | M. tuberculosis H37Rv | 6.25 | [14] |

Antiviral Activity: A Broad Front Against Viral Infections

Pyrimidine derivatives have shown considerable promise as antiviral agents, targeting a wide range of viruses, including influenza virus and coronaviruses.[15][16] Their antiviral mechanisms can involve the inhibition of viral enzymes, such as polymerases, or interference with viral entry and replication processes. The antiviral potency is often quantified by the 50% effective concentration (EC50), which represents the concentration of a drug that inhibits a viral process by 50%.

Quantitative Data: Antiviral Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Virus | EC50 (µM) | Reference |

| Gemcitabine | Influenza viruses | 0.3 - 0.7 | [16] |

| Gemcitabine derivative (1) | Influenza viruses | 22.5 - 54.2 | [16] |

| Gemcitabine derivative (3a) | Influenza viruses | 3.1 - 6.2 | [16] |

| Gemcitabine derivative (2a) | Influenza viruses | 0.6 - 0.9 | [16] |

| Gemcitabine derivative (2h) | SARS-CoV-2 | 0.78 | [16] |

| Arbidol derivative (1) | SARS-CoV-2 | Not specified (partial inhibition) | [17] |

| Arbidol derivative (3) | SARS-CoV-2 | Not specified (partial inhibition) | [17] |

| Arbidol derivative (4) | SARS-CoV-2 | Not specified (partial inhibition) | [17] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a multitude of diseases. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[18][19][20] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Data: Anti-inflammatory Activity of Pyrimidine Derivatives (COX-2 Inhibition)

| Compound/Derivative Class | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrimidine-5-carbonitrile (3b) | 0.20 ± 0.01 | Not specified | [19] |

| Pyrimidine-5-carbonitrile (5b) | 0.18 ± 0.01 | Not specified | [19] |

| Pyrimidine-5-carbonitrile (5d) | 0.16 ± 0.01 | Not specified | [19] |

| Pyrimidine derivative (L1) | Not specified (highly selective for COX-2) | High | [18] |

| Pyrimidine derivative (L2) | Not specified (highly selective for COX-2) | High | [18] |

| 1,3-Dihydro-2H-indolin-2-one derivative (4e) | Not specified (potential COX-2 inhibitor) | Not specified | [21] |

Experimental Protocols

A fundamental aspect of drug discovery and development is the use of robust and reproducible experimental assays. The following sections detail the methodologies for key experiments cited in the evaluation of pyrimidine derivatives.

Synthesis of Pyrimidine Derivatives: A General Approach

The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or thiourea.[22][23][24][25] A common and versatile method is the Principal Synthesis, which utilizes a three-carbon component and a nitrogen-carbon-nitrogen component.

General Procedure:

-

Reactant Preparation: The 1,3-dicarbonyl compound (e.g., a β-ketoester or a chalcone) and the amidine-containing reactant (e.g., guanidine, urea, or thiourea) are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Catalyst Addition: A catalyst, which can be either acidic (e.g., HCl) or basic (e.g., sodium ethoxide), is added to the reaction mixture to facilitate the condensation.

-

Reaction Conditions: The mixture is typically heated under reflux for a specified period, ranging from a few hours to overnight, to drive the reaction to completion.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water or by concentrating the solvent. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent to yield the desired pyrimidine derivative.

Note: The specific reactants, catalysts, solvents, and reaction conditions can be varied to synthesize a wide range of substituted pyrimidine derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and a vehicle control. Include untreated cells as a positive control for viability.

-

Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[29][30][31][32][33]

Protocol:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Uniformly spread the microbial inoculum over the surface of the solidified agar plates.

-

Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.

-

Compound Application: Add a defined volume of the pyrimidine derivative solution (at various concentrations) and a control solvent into the wells. A standard antibiotic can be used as a positive control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[20][21][34][35][36]

Protocol:

-

Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a heme cofactor, and the test pyrimidine derivatives in a suitable buffer.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the heme cofactor, the COX-2 enzyme, and the test compound at various concentrations. Incubate this mixture for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding a colorimetric substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), followed immediately by the addition of arachidonic acid.

-

Kinetic Measurement: Immediately measure the absorbance change over time at a specific wavelength (e.g., 590 nm) using a microplate reader. The rate of color development is proportional to the COX peroxidase activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited enzyme activity. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within biological systems is crucial for understanding the mechanisms of drug action. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrimidine derivatives and a typical experimental workflow for their evaluation.

Caption: EGFR/HER2 Signaling Pathway and Inhibition by Pyrimidine Derivatives.

Caption: Canonical BMP2/SMAD1 Signaling Pathway in Osteogenesis.

Caption: General Experimental Workflow for Pyrimidine-Based Drug Discovery.

Conclusion

The diverse and potent biological activities of pyrimidine derivatives solidify their position as a privileged scaffold in drug discovery. The ability to readily synthesize a vast library of analogues allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced efficacy and selectivity. The data and methodologies presented in this guide offer a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable class of heterocyclic compounds. Continued exploration of novel pyrimidine derivatives and their mechanisms of action will undoubtedly lead to the development of next-generation therapeutics for a wide range of human diseases.

References

- 1. [PDF] Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. pharmascholars.com [pharmascholars.com]

- 14. op.niscpr.res.in [op.niscpr.res.in]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bu.edu.eg [bu.edu.eg]

- 23. Pyrimidine synthesis [organic-chemistry.org]

- 24. m.youtube.com [m.youtube.com]

- 25. growingscience.com [growingscience.com]

- 26. researchhub.com [researchhub.com]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. cyrusbio.com.tw [cyrusbio.com.tw]

- 29. Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research, Pharmaceutical Science and Technology, Science Publishing Group [sciencepublishinggroup.com]

- 30. [PDF] Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research | Semantic Scholar [semanticscholar.org]

- 31. researchgate.net [researchgate.net]

- 32. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 33. heteroletters.org [heteroletters.org]

- 34. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to Methyl 3-(pyrimidin-5-yl)propanoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(pyrimidin-5-yl)propanoate is a heterocyclic building block of significant interest in the field of medicinal chemistry. While not extensively studied for its own direct biological activity, its true value lies in its role as a versatile intermediate for the synthesis of more complex molecules with a wide range of therapeutic applications. The pyrimidine core is a well-established pharmacophore present in numerous approved drugs, and derivatives of methyl 3-(pyrimidin-5-yl)propanoate have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the strategic application of methyl 3-(pyrimidin-5-yl)propanoate in the design and discovery of novel drug candidates. Detailed experimental workflows and the structural landscape of its derivatives are presented to aid researchers in harnessing the potential of this valuable scaffold.

Chemical and Physical Properties

Methyl 3-(pyrimidin-5-yl)propanoate is a stable, readily handled organic compound. Its key physicochemical properties are summarized in the table below, providing essential information for its use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| CAS Number | 224776-16-3 | [1] |

| IUPAC Name | methyl 3-(pyrimidin-5-yl)propanoate | [1] |

| Canonical SMILES | COC(=O)CCC1=CN=CN=C1 | [1] |

| InChI Key | IETPBWLTYJTNJG-UHFFFAOYSA-N | [1] |

| Appearance | Solid | |

| Purity | Typically >95% (commercially available) |

Synthesis of Methyl 3-(pyrimidin-5-yl)propanoate

While commercially available, understanding the synthesis of methyl 3-(pyrimidin-5-yl)propanoate can be crucial for cost-effective scale-up or for the preparation of specialized analogs. A common synthetic approach involves the cyclocondensation of a suitable precursor with an amidine. The following diagram illustrates a generalized workflow for the synthesis of 3-(pyrimidinyl)propanoates.

Example Experimental Protocol: Synthesis of 3-(Pyrimidinyl)propanoates from Levulinic Acid Derivatives

This protocol is adapted from a general method for the synthesis of 3-(pyrimidinyl)propanoates.

Materials:

-

Methyl 7,7,7-trihalo-4-methoxy-6-oxo-4-heptenoate (derived from levulinic acid)

-

Amidine hydrochloride (e.g., formamidine hydrochloride)

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

-

Standard glassware for organic synthesis

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

The amidine hydrochloride is added to the sodium ethoxide solution and stirred for 30 minutes at room temperature.

-

The methyl 7,7,7-trihalo-4-methoxy-6-oxo-4-heptenoate, dissolved in ethanol, is added dropwise to the reaction mixture.

-

The mixture is refluxed for 4-8 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and diethyl ether. The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-(pyrimidinyl)propanoate.

Role in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The primary utility of methyl 3-(pyrimidin-5-yl)propanoate in medicinal chemistry is as a foundational scaffold. The pyrimidine ring is a key structural motif in a vast array of biologically active compounds. The propanoate side chain offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

The following diagram illustrates how methyl 3-(pyrimidin-5-yl)propanoate can be utilized as a starting point for the synthesis of more complex, potentially bioactive molecules.

Potential Therapeutic Areas

While direct biological data for the title compound is scarce, the pyrimidine core is associated with a broad spectrum of pharmacological activities.[2] Derivatives incorporating the pyrimidin-5-yl-propanoate moiety could be rationally designed to target a variety of diseases.

-

Oncology: Many anticancer drugs, such as 5-fluorouracil, are pyrimidine analogs. The pyrimidine scaffold can be elaborated to target kinases, topoisomerases, and other proteins involved in cancer progression.[3][4][5]

-

Infectious Diseases: The pyrimidine ring is a component of some antibacterial, antifungal, and antiviral agents.

-

Inflammation and Immunology: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.[1]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of compounds derived from methyl 3-(pyrimidin-5-yl)propanoate. These should be adapted based on the specific therapeutic target and compound properties.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of synthesized pyrimidine derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Normal cell line (e.g., NHDF) for cytotoxicity comparison

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized pyrimidine derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized pyrimidine derivatives against various microbial strains.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Synthesized pyrimidine derivatives dissolved in DMSO

-

Standard antimicrobial agents as positive controls (e.g., ciprofloxacin, fluconazole)

-

96-well plates

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the synthesized compounds in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include a positive control (microbe with no compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the methyl 3-(pyrimidin-5-yl)propanoate scaffold can lead to the identification of compounds with improved potency and selectivity. The following diagram highlights key positions for modification to explore the SAR of this class of compounds.

Conclusion

Methyl 3-(pyrimidin-5-yl)propanoate is a valuable and versatile building block in medicinal chemistry. While its intrinsic biological activity is not well-documented, its utility as a scaffold for the synthesis of diverse, biologically active molecules is clear. The pyrimidine core, coupled with the modifiable propanoate side chain, provides a robust platform for the development of novel therapeutics across a range of disease areas. This guide has provided an overview of its properties, synthesis, and potential applications, along with generalized experimental protocols to facilitate further research and drug discovery efforts centered around this promising chemical entity. Researchers are encouraged to explore the vast chemical space accessible from this intermediate to uncover the next generation of pyrimidine-based medicines.

References

- 1. Methyl 3-(pyrimidin-5-yl)propanoate | C8H10N2O2 | CID 18470121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to Methyl 3-(pyrimidin-5-yl)propanoate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(pyrimidin-5-yl)propanoate, a pyrimidine derivative with the chemical formula C₈H₁₀N₂O₂ and CAS number 224776-16-3, represents a key building block in the synthesis of a variety of more complex molecules of interest in medicinal chemistry. While the specific discovery and historical timeline of this compound are not extensively documented in readily available literature, its significance can be inferred from its utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the available information regarding its synthesis, properties, and the broader historical and scientific context of pyrimidine derivatives in drug discovery.

Introduction to Pyrimidine Derivatives in Medicinal Chemistry

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. This inherent biological relevance has made pyrimidine and its derivatives a cornerstone of medicinal chemistry for decades. The exploration of pyrimidine-based compounds has led to the development of numerous therapeutic agents with a wide range of activities, including anticancer, antiviral, antibacterial, and antifungal properties.

The historical importance of pyrimidine chemistry is underscored by the continuous development of novel synthetic methodologies to access functionalized pyrimidine rings. These methods are crucial for creating diverse libraries of compounds for drug screening and for the efficient synthesis of targeted therapeutic agents. Methyl 3-(pyrimidin-5-yl)propanoate emerges in this context as a valuable intermediate, providing a reactive handle for further molecular elaboration.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-(pyrimidin-5-yl)propanoate is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | methyl 3-(pyrimidin-5-yl)propanoate | PubChem |

| CAS Number | 224776-16-3 | PubChem |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem |

| Molecular Weight | 166.18 g/mol | PubChem |

| Appearance | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

Table 1: Physicochemical Properties of Methyl 3-(pyrimidin-5-yl)propanoate

Synthesis of 3-(Pyrimidinyl)propanoates: A General Approach

While a specific, dedicated synthesis for Methyl 3-(pyrimidin-5-yl)propanoate is not prominently described in the literature, a general and efficient method for the synthesis of substituted 3-(pyrimidinyl)propanoates has been reported by Flores et al. (2013). This approach, which starts from levulinic acid, provides a plausible and adaptable route to the target compound.

The key step in this synthesis is the cyclocondensation of a β-alkoxy-α,β-unsaturated ketone with an amidine or a related nitrogen-containing nucleophile. This methodology allows for the construction of the pyrimidine ring with a propanoate side chain at a specific position.

General Experimental Protocol (Adapted from Flores et al., 2013)

The following protocol is a generalized adaptation for the synthesis of 3-(pyrimidinyl)propanoates. The synthesis of the unsubstituted Methyl 3-(pyrimidin-5-yl)propanoate would likely involve the use of formamidine as the nitrogen-containing component in the cyclocondensation step.

Step 1: Synthesis of a β-alkoxy-α,β-unsaturated ketone precursor.

This precursor can be synthesized from levulinic acid through a series of steps involving esterification and reaction with a trialkyl orthoformate.

Step 2: Cyclocondensation to form the pyrimidine ring.

To a solution of the β-alkoxy-α,β-unsaturated ketone precursor in a suitable solvent (e.g., ethanol, isopropanol), the appropriate amidine (e.g., formamidine hydrochloride) and a base (e.g., sodium ethoxide) are added. The reaction mixture is then heated under reflux for several hours. Progress of the reaction is monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification.

Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired 3-(pyrimidinyl)propanoate.

Quantitative Data from Analogous Syntheses (Flores et al., 2013)

The study by Flores et al. reports yields for a series of trihalomethyl-substituted 3-(pyrimidinyl)propanoates. While not directly applicable to the unsubstituted target molecule, these values provide an indication of the efficiency of the general synthetic route.

| Compound | R Group on Pyrimidine | Yield (%) |

| Methyl 3-(2-amino-6-(trifluoromethyl)pyrimidin-4-yl)propanoate | CF₃ | 73 |

| Methyl 3-(2,6-bis(trifluoromethyl)pyrimidin-4-yl)propanoate | CF₃ | 62 |

| Methyl 3-(2-methyl-6-(trichloromethyl)pyrimidin-4-yl)propanoate | CCl₃ | 83 |

| Methyl 3-(2-phenyl-6-(trichloromethyl)pyrimidin-4-yl)propanoate | CCl₃ | 72 |

Table 2: Reported Yields for Analogous Substituted 3-(Pyrimidinyl)propanoates

Visualization of the Synthetic Pathway

The general synthetic approach described by Flores et al. (2013) can be visualized as a logical workflow.

Caption: General synthetic workflow for 3-(pyrimidinyl)propanoates.

Discovery and History: An Inferred Perspective

The specific historical details of the first synthesis and discovery of Methyl 3-(pyrimidin-5-yl)propanoate are not well-documented in major chemical databases or historical reviews of pyrimidine chemistry. It is likely that this compound was first synthesized as an intermediate in a larger drug discovery program, and its preparation was therefore not the primary focus of a dedicated publication.

The presence of a WIPO patent search link in its PubChem entry suggests that the compound is likely mentioned within the patent literature. However, a direct and unambiguous claim for its initial synthesis has not been identified. Such mentions are often as a starting material or intermediate for the synthesis of more complex, biologically active molecules. This highlights a common scenario in medicinal chemistry where the novelty and focus lie with the final compounds that exhibit therapeutic potential, rather than the individual building blocks.

The history of Methyl 3-(pyrimidin-5-yl)propanoate is therefore intrinsically linked to the broader history of pyrimidine-based drug discovery. As researchers have sought to explore the chemical space around the pyrimidine scaffold, the need for versatile and functionalized intermediates like this one has grown.

Biological Activity and Applications

There is currently no specific information available in the public domain regarding the biological activity of Methyl 3-(pyrimidin-5-yl)propanoate itself. Its primary role appears to be that of a chemical building block. The propanoate side chain offers a versatile point of attachment or modification for the synthesis of more complex molecules that may be designed to interact with specific biological targets.

The logical workflow for its application in drug discovery can be visualized as follows:

Caption: Application of the compound in a drug discovery workflow.

Conclusion

Methyl 3-(pyrimidin-5-yl)propanoate is a valuable, albeit not extensively documented, intermediate in the field of medicinal chemistry. While its specific discovery and history remain somewhat obscure, its utility is evident from its role as a building block for more complex pyrimidine derivatives. The general synthetic strategies for analogous compounds provide a clear and adaptable path for its preparation. For researchers and scientists in drug development, this compound represents a key starting point for the exploration of novel chemical space around the biologically significant pyrimidine scaffold. Future research and publications may yet shed more light on the specific origins and potential biological activities of this versatile chemical entity.

Technical Guide on the Natural Product Status of Methyl 3-(pyrimidin-5-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the inquiry into the natural occurrence of Methyl 3-(pyrimidin-5-yl)propanoate. A thorough review of scientific literature and chemical databases indicates that Methyl 3-(pyrimidin-5-yl)propanoate is not a known naturally occurring product. It is documented and available commercially as a synthetic compound. This guide will establish its synthetic origin and provide a broader context on pyrimidine derivatives found in nature. Furthermore, it will present a generalized framework for the discovery and isolation of novel natural products, including representative experimental workflows and data presentation formats as requested, to serve as a methodological reference for researchers in the field.

Natural Occurrence of Methyl 3-(pyrimidin-5-yl)propanoate: A Review of the Evidence

Extensive searches of scientific databases, including PubChem, have failed to yield any evidence of Methyl 3-(pyrimidin-5-yl)propanoate being isolated from a natural source (e.g., plant, fungus, marine organism, or bacterium). The compound, identified by CAS number 224776-16-3, is listed in chemical catalogs as a synthetic molecule available for laboratory use.[1][2]

While the pyrimidine scaffold is a fundamental component of many natural products, from nucleic acids to complex alkaloids, this specific ester derivative has not been reported as a metabolite in any organism studied to date.[3][4][5] Therefore, any research or development involving this compound should proceed on the assumption of its synthetic origin.

The Pyrimidine Moiety in Natural Products

The pyrimidine ring system is a vital heterocyclic scaffold found in a vast array of biologically significant natural products.[4][5] Its presence is central to the structure of nucleobases (uracil, thymine, and cytosine) that form the building blocks of DNA and RNA. Beyond this primary metabolic role, more complex pyrimidine derivatives are found in nature, often exhibiting potent biological activities. A well-known example is Thiamine (Vitamin B1), which contains a pyrimidine ring linked to a thiazolium ring and is essential for carbohydrate metabolism.[6] The broad distribution and diverse bioactivity of pyrimidine-containing natural products make them a continued focus of drug discovery efforts.[7][8]

Quantitative Data on Natural Occurrence

As Methyl 3-(pyrimidin-5-yl)propanoate has not been identified as a natural product, there is no quantitative data regarding its concentration or prevalence in any natural source. For illustrative purposes, the table below is presented as a template for how such data would be structured if the compound were to be discovered in nature in the future.

| Natural Source (Species) | Part/Tissue Analyzed | Method of Quantification | Concentration (e.g., µg/g of dry weight) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Table 1. Template for Quantitative Data of a Natural Product. No data is available for Methyl 3-(pyrimidin-5-yl)propanoate.

General Methodology for Natural Product Discovery and Isolation

While there are no specific protocols for the isolation of Methyl 3-(pyrimidin-5-yl)propanoate from a natural source, this section provides a generalized, technically detailed methodology for the bioassay-guided isolation of novel bioactive compounds. This process is a cornerstone of natural product chemistry and drug discovery.[9]

-

Collection and Preparation of Source Material:

-

Collect the biological material (e.g., plant leaves, microbial culture).

-

Clean, dry (e.g., lyophilize or air-dry), and grind the material to a fine powder to maximize surface area for extraction.

-

-

Crude Extraction:

-

Perform a Soxhlet extraction or maceration of the powdered material with a solvent of appropriate polarity (e.g., 85% methanol) for an extended period (e.g., 24-48 hours) until the solvent runs clear.[10]

-

Remove the solvent from the extract in vacuo using a rotary evaporator to yield the crude extract.

-

-

Solvent-Solvent Partitioning (Fractionation):

-

Dissolve the crude extract in a water/methanol mixture.

-

Sequentially partition the extract against a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).[10] This separates compounds based on their polarity, simplifying the mixture.

-

Evaporate the solvents from each fraction to yield the respective n-hexane, chloroform, ethyl acetate, and aqueous fractions.

-

-

Bioassay Screening:

-

Screen the crude extract and all subsequent fractions for the desired biological activity (e.g., antimicrobial, cytotoxic, enzyme inhibitory).

-

Identify the most active fraction(s) for further purification.

-

-

Chromatographic Separation and Isolation:

-

Subject the most active fraction to a series of chromatographic techniques. This typically starts with Preparative Layer Chromatography (PLC) or column chromatography (e.g., silica gel, Sephadex).[10]

-

Elute the column with a solvent gradient of increasing polarity to separate the components.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool fractions containing similar compounds (based on TLC profiles) and continue to bioassay them to track the activity.

-

Perform further purification of the active fractions using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column (e.g., C18), to isolate pure compounds.[10]

-

-

Structure Elucidation:

-

Determine the chemical structure of the isolated pure, active compound using a combination of spectroscopic methods:

-

NMR (Nuclear Magnetic Resonance): 1H, 13C, COSY, HSQC, and HMBC experiments to determine the carbon-hydrogen framework.

-

MS (Mass Spectrometry): To determine the molecular weight and elemental formula.

-

FTIR (Fourier-Transform Infrared Spectroscopy): To identify functional groups.[10]

-

-

The logical flow of this widely used methodology is depicted in the diagram below.

Diagram 1. A generalized workflow for bioassay-guided natural product isolation.

Conclusion

References

- 1. Methyl 3-(pyrimidin-5-yl)propanoate | C8H10N2O2 | CID 18470121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. novapublishers.com [novapublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiamine - Wikipedia [en.wikipedia.org]

- 7. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines [mdpi.com]

- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mjaabu.com [mjaabu.com]

Potential Therapeutic Applications of Methyl 3-(pyrimidin-5-yl)propanoate: A Technical Whitepaper

Disclaimer: This document provides a comprehensive overview of the potential therapeutic applications of Methyl 3-(pyrimidin-5-yl)propanoate based on the known biological activities of the broader class of pyrimidine derivatives. As of the latest literature search, no specific studies detailing the therapeutic applications, biological activity, or experimental protocols for Methyl 3-(pyrimidin-5-yl)propanoate have been publicly documented. The information presented herein is extrapolated from research on structurally related compounds and is intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of nucleic acids (cytosine, thymine, and uracil) and is a prominent feature in a multitude of clinically approved drugs.[1][2][3][4] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged structure for designing molecules that can effectively interact with a wide array of biological targets.[5] Consequently, pyrimidine derivatives have been extensively explored and developed for a diverse range of therapeutic indications, including cancer, infectious diseases, and inflammatory conditions.[6][1][2][3][4][7][8][9]

Methyl 3-(pyrimidin-5-yl)propanoate, with its core pyrimidine structure, represents a lead compound for the development of novel therapeutics. This whitepaper will explore its potential applications by examining the established roles of pyrimidine derivatives in various disease areas, with a focus on oncology, inflammation, and infectious diseases.

Potential Therapeutic Areas

The pyrimidine scaffold is a cornerstone in the development of anticancer agents.[7][8][10][11] Numerous pyrimidine-based drugs, such as 5-fluorouracil, are widely used in chemotherapy.[6][7] The versatility of the pyrimidine ring allows for its incorporation into molecules that target various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.

2.1.1. Kinase Inhibition

A significant number of pyrimidine derivatives function as protein kinase inhibitors.[11][12][13][14] Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The pyrimidine core can act as a bioisostere for the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[14]

-

Potential Targets: Based on the activities of other pyrimidine derivatives, Methyl 3-(pyrimidin-5-yl)propanoate could potentially be modified to target kinases such as:

Quantitative Data on Pyrimidine-Based Kinase Inhibitors

| Compound Class | Target Kinase | IC50 Value | Reference |

| Pyrimidine-5-carboxamides | Syk | 13 mg/kg (in vivo) | [15] |

| Pyrrolo[2,3-d]pyrimidine Antifolates | hDHFR | 60 nM | [16] |

| Thiazolo-benzothiazole-pyrimidines | MCF-7 | 2.74 µM | [2] |

| Thiazolo-benzothiazole-pyrimidines | HepG2 | 4.92 µM | [2] |

| Thiazolo-benzothiazole-pyrimidines | A549 | 1.96 µM | [2] |

2.1.2. Dihydrofolate Reductase (DHFR) Inhibition

Pyrimidine-containing compounds, particularly those with a pyrrolo[2,3-d]pyrimidine core, have been developed as potent inhibitors of dihydrofolate reductase (DHFR).[16][17] DHFR is essential for the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell division, making it an effective anticancer and antimicrobial target.

Experimental Protocols: A General Workflow for Screening Pyrimidine Derivatives as Kinase Inhibitors

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel pyrimidine-based kinase inhibitors.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jacsdirectory.com [jacsdirectory.com]

- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijcrt.org [ijcrt.org]

- 11. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of 5-alkyl modification on the biological activity of pyrrolo[2,3-d]pyrimidine containing classical and nonclassical antifolates as inhibitors of dihydrofolate reductase and as antitumor and/or antiopportunistic infection agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-(pyrimidin-5-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(pyrimidin-5-yl)propanoate is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidines are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including established pharmaceuticals. This technical guide provides a comprehensive review of the available scientific literature on Methyl 3-(pyrimidin-5-yl)propanoate, with a focus on its chemical synthesis, physicochemical properties, and spectroscopic characterization. While direct biological studies on this specific molecule are limited, this document also explores the well-documented biological activities of the broader pyrimidine scaffold to provide a context for its potential applications in drug discovery and development. This guide is intended to serve as a foundational resource for researchers interested in the chemical utility and potential pharmacological relevance of this compound and its derivatives.

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold in the field of medicinal chemistry and chemical biology. As a core component of nucleobases such as cytosine, thymine, and uracil, it plays a central role in the structure and function of nucleic acids. Beyond its role in genetics, the pyrimidine moiety is a "privileged structure" in drug discovery, appearing in a diverse range of therapeutic agents with activities spanning anticancer, antiviral, antimicrobial, and cardiovascular indications. The synthetic versatility of the pyrimidine ring allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. Methyl 3-(pyrimidin-5-yl)propanoate represents a specific example of a functionalized pyrimidine, offering a reactive handle for further chemical modification and library synthesis. Understanding its synthesis and chemical behavior is a critical first step for its exploration in drug discovery programs.

Chemical and Physical Properties

The fundamental chemical and physical properties of Methyl 3-(pyrimidin-5-yl)propanoate are summarized in Table 1. These data are compiled from publicly available chemical databases and provide a baseline for its handling, characterization, and use in chemical synthesis.

Table 1: Chemical and Physical Properties of Methyl 3-(pyrimidin-5-yl)propanoate

| Property | Value | Source |

| IUPAC Name | methyl 3-(pyrimidin-5-yl)propanoate | PubChem |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem |

| Molecular Weight | 166.18 g/mol | PubChem[1] |

| CAS Number | 224776-16-3 | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not reported | --- |

| Boiling Point | Not reported | --- |

| Solubility | Not reported | --- |

| InChI Key | IETPBWLTYJTNJG-UHFFFAOYSA-N | PubChem[1] |

| SMILES | COC(=O)CCC1=CN=CN=C1 | PubChem[1] |

Synthesis and Characterization

The synthesis of 3-(pyrimidinyl)propanoates has been reported via the cyclocondensation of β-alkoxy-α,β-unsaturated ketones with amidines. A relevant example is the synthesis of related derivatives from levulinic acid, which provides a template for the preparation of Methyl 3-(pyrimidin-5-yl)propanoate.

Experimental Protocol: Synthesis of a 3-(Pyrimidinyl)propanoate Derivative

The following protocol is adapted from a reported synthesis of 3-(pyrimidinyl)propanoates and outlines a general procedure that could be applied for the synthesis of Methyl 3-(pyrimidin-5-yl)propanoate.

General Procedure:

-

Preparation of the β-enamino ketone precursor: A solution of a suitable β-ketoester (1 equivalent) in an appropriate solvent (e.g., toluene) is treated with a formylating agent (e.g., dimethylformamide dimethyl acetal) and heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude β-enamino ketone.

-

Cyclocondensation with Amidines: The crude β-enamino ketone (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol). To this solution, the desired amidine hydrochloride (e.g., formamidine hydrochloride, 1.2 equivalents) and a base (e.g., sodium ethoxide, 1.5 equivalents) are added.

-

The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo.

-